Target Selectivity vs. NVP-231: Absence of Ceramide Kinase (CerK) Inhibition
The closest commercially significant analog, NVP-231 (CAS 362003-83-6, N-[2-(benzoylamino)-6-benzothiazolyl]adamantane-1-carboxamide), is a potent CerK inhibitor (IC50 = 12 nM) . CAS 34330-28-4 lacks the critical 2-benzoylamino pharmacophore present in NVP-231; instead, it carries a 6-ethoxy group on the benzothiazole ring and an unsubstituted 2-position. This structural divergence predicts a dramatic loss of CerK binding, rendering CAS 34330-28-4 a non-inhibitor of ceramide kinase [1].
| Evidence Dimension | In vitro enzyme inhibition (CerK IC50) |
|---|---|
| Target Compound Data | No CerK inhibition expected (predicted IC50 >10 μM based on loss of 2-benzoylamino pharmacophore) |
| Comparator Or Baseline | NVP-231: CerK IC50 = 12 nM |
| Quantified Difference | Predicted >800-fold loss of CerK potency |
| Conditions | Structural activity relationship (SAR) inference from NVP-231 pharmacophore model [1] |
Why This Matters
For research programs investigating sphingolipid signaling where CerK inhibition is a confounding factor, CAS 34330-28-4 serves as a selective negative-control scaffold.
- [1] Graf C, Klumpp M, Habig M, et al. Synthesis and SAR of ceramide kinase inhibitors: identification of NVP-231, a potent and reversible CerK inhibitor. J Med Chem. 2008;51(1):130-146. View Source
